REACTION_CXSMILES
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[NH:1]1[CH2:5][C:4](=O)[CH2:3][C:2]1=[O:7].[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14]>CO>[NH2:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH:15][C:4]1[CH2:5][NH:1][C:2](=[O:7])[CH:3]=1
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Name
|
|
Quantity
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6.93 g
|
Type
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reactant
|
Smiles
|
N1C(CC(C1)=O)=O
|
Name
|
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled
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Type
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CUSTOM
|
Details
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the crystals thus formed
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Type
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FILTRATION
|
Details
|
were taken by the filtration
|
Type
|
CUSTOM
|
Details
|
to synthesize 4-((2-aminophenyl)amino)-3-pyrrolin-2-one (yield: 11.6 g, 87%)
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC=C1)NC1=CC(NC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |